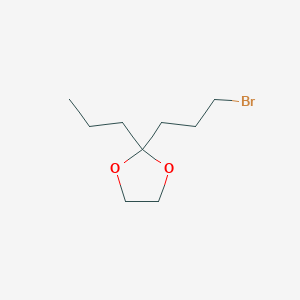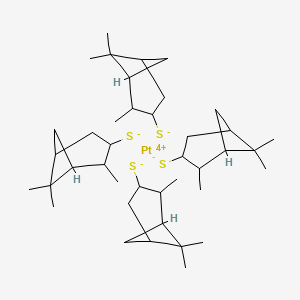
EINECS 309-618-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 309-618-8: is a platinum-based organometallic compound It is known for its unique structure, which includes a platinum ion coordinated with a bicyclic thiolate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 309-618-8 typically involves the reaction of platinum salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: EINECS 309-618-8 can undergo oxidation reactions, where the thiolate ligand is oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, which can alter the compound’s reactivity and properties.
Substitution: The thiolate ligand can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild heating.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state platinum complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: EINECS 309-618-8 is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its platinum center can interact with biological molecules, making it a candidate for anticancer drug development. Studies are investigating its ability to bind to DNA and proteins, which could lead to new therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its catalytic properties are harnessed in the production of fine chemicals and pharmaceuticals. Additionally, it is being explored for use in electronic materials due to its conductive properties.
Wirkmechanismus
The mechanism of action of EINECS 309-618-8 involves its interaction with target molecules through its platinum center. The platinum ion can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to potential therapeutic effects. The pathways involved include the formation of platinum-DNA adducts and the inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate
Comparison:
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate: This compound is similar in structure but differs in the position of the thiolate ligand. It exhibits slightly different reactivity and catalytic properties.
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate: This compound has a selenolate ligand instead of a thiolate. The presence of selenium alters its electronic properties and reactivity, making it useful in different catalytic applications.
Uniqueness: EINECS 309-618-8 is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes
Eigenschaften
CAS-Nummer |
100432-45-9 |
|---|---|
Molekularformel |
C40H68PtS4 |
Molekulargewicht |
872.308 |
IUPAC-Name |
platinum(4+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/4C10H18S.Pt/c4*1-6-8-4-7(5-9(6)11)10(8,2)3;/h4*6-9,11H,4-5H2,1-3H3;/q;;;;+4/p-4 |
InChI-Schlüssel |
SYITYIXUVICVJL-UHFFFAOYSA-J |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)](/img/new.no-structure.jpg)

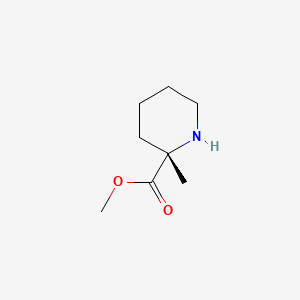
![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)

![6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566451.png)

![(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol](/img/structure/B566453.png)
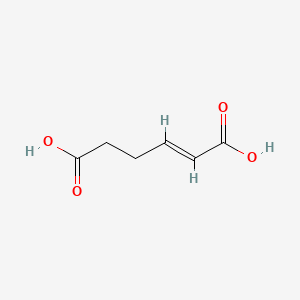
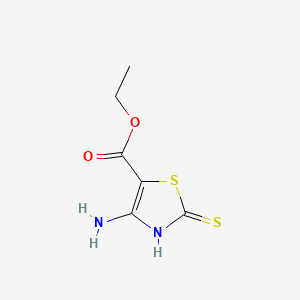
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)
